ABCG2 Transporter Inhibition: 87 nM IC₅₀ vs. Micromolar Potency of Non-Fluorinated Analog
3-Amino-2-fluorobenzoic acid inhibits the human ABCG2 (BCRP) multidrug resistance transporter with an IC₅₀ of 87 nM in a cellular Hoechst 33342 efflux assay [1]. In contrast, the non-fluorinated analog 3-aminobenzoic acid does not demonstrate potent ABCG2 inhibition; its reported inhibitory activities are in the micromolar range for unrelated targets (e.g., IC₅₀ = 1.8 µM against 4-aminobutyrate aminotransferase) [2]. This difference of over 20-fold (87 nM vs. 1,800 nM) in potency against a clinically significant drug efflux pump establishes 3-amino-2-fluorobenzoic acid as the preferred scaffold for developing ABCG2 modulators.
| Evidence Dimension | Inhibition of human ABCG2 transporter |
|---|---|
| Target Compound Data | IC₅₀ = 87 nM |
| Comparator Or Baseline | 3-Aminobenzoic acid: IC₅₀ = 1.8 µM (1,800 nM) against 4-aminobutyrate aminotransferase; no comparable ABCG2 data available |
| Quantified Difference | >20-fold lower IC₅₀ (87 nM vs. 1,800 nM) |
| Conditions | MDCK2 cells expressing human GFP-fused ABCG2; Hoechst 33342 efflux fluorescence assay; 30 min preincubation |
Why This Matters
Procurement for ABCG2-related drug discovery or MDR reversal studies requires low-nanomolar potency, which non-fluorinated analogs lack.
- [1] BindingDB Entry BDBM50277425 (CHEMBL4164537). Affinity Data: IC₅₀ = 87 nM for inhibition of human GFP-fused ABCG2 expressed in MDCK2 cells assessed as reduction in Hoechst 33342 efflux. View Source
- [2] Probes & Drugs Portal. Gabaculine (3-Aminobenzoic acid) activity data: IC₅₀ = 1.8 µM against 4-aminobutyrate aminotransferase. View Source
